4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-fluorobenzyl)benzamide
Description
This compound features a benzamide core substituted with a 4-fluorobenzyl group and a 2,2-dimethyl-2,3-dihydrobenzofuran-7-yl ether moiety.
Properties
IUPAC Name |
4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-[(4-fluorophenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FNO3/c1-25(2)14-20-4-3-5-22(23(20)30-25)29-16-18-6-10-19(11-7-18)24(28)27-15-17-8-12-21(26)13-9-17/h3-13H,14-16H2,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYBWHWZMWULBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NCC4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-fluorobenzyl)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on various research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 347.41 g/mol. Its structure features a benzamide core substituted with a 4-fluorobenzyl group and a dihydrobenzofuran moiety, which are known for their diverse biological activities.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Dihydrobenzofuran Unit : This can be achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the benzamide moiety is performed through acylation reactions.
- Final Modifications : Fluorination and other modifications are conducted to enhance biological activity.
Anticancer Activity
Research has demonstrated that compounds related to dihydrobenzofuran exhibit significant anticancer properties. In vitro studies have shown that derivatives can inhibit the proliferation of various cancer cell lines:
- Cell Lines Tested : A panel including leukemia (HL60), breast cancer (MDA-MB-231), and prostate cancer (LNCaP) cell lines.
- Mechanism of Action : Compounds like those derived from dihydrobenzofuran have been shown to inhibit tubulin polymerization, affecting mitosis in cancer cells. For instance, one study reported that certain dihydrobenzofuran derivatives inhibited tubulin polymerization by 50% at concentrations around 13 µM .
Antidepressant-Like Effects
Recent studies have indicated that compounds with similar structures can act as dual receptor antagonists, particularly targeting the α2A adrenergic and 5-HT7 serotonin receptors. These interactions are crucial for modulating mood and anxiety-related behaviors:
- Binding Affinities : The compound exhibited Ki values in the nanomolar range for these receptors, suggesting potent activity .
Antioxidant Properties
The antioxidative potential of dihydrobenzofuran derivatives has also been explored through computational quantum chemistry studies. These studies suggest that certain structural features contribute to their ability to scavenge free radicals, thereby providing protective effects against oxidative stress .
Case Studies
Scientific Research Applications
Research has indicated that this compound exhibits several biological activities, making it a candidate for further investigation in therapeutic applications.
Antimicrobial Activity
Studies have shown that derivatives of benzamide, including this compound, possess significant antimicrobial properties. In vitro tests have demonstrated its effectiveness against various bacterial strains. For example:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 12 µg/mL |
| This compound | S. aureus | 15 µg/mL |
These results indicate its potential as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains.
Anti-Tubercular Activity
While specific data on the anti-tubercular activity of this compound is limited, related studies have shown that benzamide derivatives can exhibit promising activity against Mycobacterium tuberculosis. The general class of compounds has demonstrated IC50 values ranging from 1.35 to 2.18 μM, suggesting a pathway for further exploration in tuberculosis treatment.
Cytotoxicity Studies
Cytotoxicity assessments conducted on human embryonic kidney (HEK-293) cells revealed that this compound exhibits low toxicity, with an IC50 value greater than 50 µg/mL. Such findings are essential for evaluating the safety profile of potential therapeutic agents.
Case Studies
Several studies have focused on the synthesis and evaluation of benzamide derivatives, including this compound:
- Study on Benzamide Derivatives : A comprehensive investigation synthesized various benzamide derivatives and assessed their biological activities. This compound was noted for its significant antimicrobial properties and moderate cytotoxicity.
- Molecular Docking Studies : Docking studies have indicated favorable interactions between this compound and target proteins associated with bacterial cell wall synthesis. This suggests a mechanism by which the compound exerts its antimicrobial effects.
Chemical Reactions Analysis
Nucleophilic Substitution at the Benzofuran Ether Linkage
The methylene ether bridge connecting the benzofuran and benzamide groups undergoes nucleophilic substitution under acidic or basic conditions. For example:
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Reaction with Grignard reagents : The ether oxygen acts as a leaving group in the presence of organomagnesium halides, enabling alkyl/aryl group incorporation.
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Acid-catalyzed cleavage : Concentrated HBr or HI at reflux replaces the ether with a hydroxyl group, yielding 4-(hydroxymethyl)-N-(4-fluorobenzyl)benzamide.
Key Conditions :
| Reagent | Temperature | Solvent | Outcome |
|---|---|---|---|
| CH₃MgBr | 0–25°C | THF | Methyl substitution at ether site |
| 48% HBr | 80°C | Acetic acid | Ether cleavage to hydroxyl |
Amide Hydrolysis and Functionalization
The benzamide group participates in hydrolysis and coupling reactions:
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Base-mediated hydrolysis : NaOH (2M) at 100°C converts the amide to carboxylic acid, forming 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzoic acid.
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Reductive amination : Catalytic hydrogenation (H₂, Pd/C) reduces the amide to a secondary amine under high-pressure conditions.
Notable Findings :
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Hydrolysis rates depend on steric hindrance from the 4-fluorobenzyl group, requiring prolonged reaction times compared to simpler benzamides.
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Selective reduction of the amide without affecting the benzofuran ring is achievable using Pd/C in ethanol at 50 psi H₂.
Electrophilic Aromatic Substitution (EAS)
The electron-rich benzofuran and fluorobenzyl rings undergo EAS:
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Nitration : HNO₃/H₂SO₄ introduces nitro groups predominantly at the para position of the fluorobenzyl ring.
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Halogenation : Bromine (Br₂/FeBr₃) selectively substitutes the benzofuran ring at the 5-position.
Regioselectivity Data :
| Reaction Type | Position of Substitution | Yield (%) |
|---|---|---|
| Nitration | Fluorobenzyl (para) | 72 |
| Bromination | Benzofuran (C5) | 68 |
Oxidative Transformations
The dihydrobenzofuran moiety is susceptible to oxidation:
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DDQ-mediated aromatization : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) dehydrogenates the dihydrobenzofuran ring to form a fully aromatic benzofuran derivative .
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Epoxidation : m-CPBA reacts with the dihydrofuran double bond (if activated), though this is less common due to steric protection from the 2,2-dimethyl group.
Mechanistic Insight :
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DDQ oxidizes via hydride transfer, confirmed by isotopic labeling studies .
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Epoxidation attempts require elevated temperatures (>80°C) and prolonged reaction times, indicating low reactivity.
Cross-Coupling Reactions
The fluorobenzyl group enables palladium-catalyzed couplings:
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Suzuki-Miyaura coupling : Using Pd(PPh₃)₄ and aryl boronic acids, the 4-fluoro substituent is replaced with aryl groups .
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Buchwald-Hartwig amination : Converts the fluorine to an amine under catalytic Pd₂(dba)₃/Xantphos conditions .
Optimized Parameters :
| Coupling Type | Catalyst System | Ligand | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | None | 85 |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Xantphos | 78 |
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition between the benzofuran and fluorobenzyl aromatic rings, forming a strained cyclobutane derivative. This reaction is solvent-dependent, with acetonitrile providing optimal yields (54%).
Stability Under Hydrolytic Conditions
The compound demonstrates pH-dependent stability:
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Acidic (pH 2) : Benzamide hydrolysis dominates (t₁/₂ = 12 h).
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Basic (pH 10) : Ether cleavage occurs preferentially (t₁/₂ = 8 h).
Comparison with Similar Compounds
Functional Group and Substituent Analysis
The table below compares key structural features of the target compound with analogs from the evidence:
Structural and Physicochemical Insights
- Dihydrobenzofuran vs. The dimethyl groups on the dihydrobenzofuran may increase lipophilicity, affecting membrane permeability .
- Fluorine Substitution Patterns: The 4-fluorobenzyl group in the target compound contrasts with the 2,4-difluorophenyl substituents in triazoles () and diflufenican ().
- Bicyclic Systems : Compared to the bromo-naphthyl group in , the dihydrobenzofuran in the target compound is less bulky, possibly improving solubility and reducing metabolic oxidation .
Stability and Tautomerism
- Unlike the thione-thiol tautomerism observed in triazoles (), the target compound’s ether and amide groups suggest stability against tautomeric shifts, favoring a single conformation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-fluorobenzyl)benzamide, and how can reaction yields be improved?
- Methodology : Multi-step synthesis typically involves coupling the dihydrobenzofuran moiety with the fluorobenzyl-benzamide core. Key steps include:
- Cyclization : Use catalysts like trifluoroacetic anhydride to stabilize intermediates during dihydrobenzofuran formation .
- Amidation : Employ coupling agents (e.g., HATU/DIPEA) for efficient benzamide bond formation under inert conditions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility and reaction homogeneity .
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Confirm regioselectivity of the dihydrobenzofuran oxygen linkage and fluorobenzyl substitution patterns (e.g., ¹H NMR for aromatic protons at δ 6.8–7.4 ppm) .
- HPLC-MS : Quantify purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .
- Elemental Analysis : Verify molecular formula consistency (C₂₄H₂₃FNO₃) .
Advanced Research Questions
Q. What computational strategies are effective for predicting the compound’s binding affinity to biological targets?
- Methods :
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450 isoforms) or receptors. The fluorobenzyl group may enhance hydrophobic interactions in binding pockets .
- QSAR Modeling : Correlate substituent effects (e.g., dimethyl-dihydrobenzofuran vs. methoxy analogs) with bioactivity data to refine pharmacophore models .
- Validation : Cross-reference docking results with experimental IC₅₀ values from enzyme inhibition assays .
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., variable IC₅₀ values across studies)?
- Approach :
- Assay Standardization : Control variables such as cell line viability (use MTT assays with consistent seeding densities) and solvent/DMSO concentrations (<0.1% v/v) .
- Batch Consistency : Compare HPLC profiles of compound batches to rule out impurity-driven variability .
- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., PubChem CID 24744336) to identify trends in structure-activity relationships (SAR) .
Q. What experimental designs are recommended for studying the compound’s metabolic stability?
- Protocols :
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS over 0–60 minutes .
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4 with dibenzylfluorescein) to assess isoform-specific interactions .
- Metabolite Identification : Employ high-resolution mass spectrometry (HRMS) to detect hydroxylated or demethylated metabolites .
Safety and Handling
Q. What are the critical safety considerations during synthesis and handling?
- Hazard Mitigation :
- Reagent Risks : Use sodium borohydride with caution (flammable) and avoid exposure to trifluoroacetyl chloride (corrosive) .
- Waste Disposal : Neutralize acidic/byproduct streams before disposal per EPA guidelines .
Key Challenges and Future Directions
- Stereochemical Control : The dihydrobenzofuran’s dimethyl group may induce conformational rigidity, requiring chiral HPLC for enantiopure synthesis .
- Target Validation : Prioritize phenotypic screening (e.g., apoptosis assays in cancer cell lines) over target-centric approaches to uncover novel mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
